molecular formula C9H10BrNO B15045321 2-Bromo-4-(oxolan-2-yl)pyridine

2-Bromo-4-(oxolan-2-yl)pyridine

Cat. No.: B15045321
M. Wt: 228.09 g/mol
InChI Key: YGEBOFARVORHDY-UHFFFAOYSA-N
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Description

2-Bromo-4-(oxolan-2-yl)pyridine is an organic compound that features a pyridine ring substituted with a bromine atom at the 2-position and an oxolane (tetrahydrofuran) ring at the 4-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-4-(oxolan-2-yl)pyridine can be achieved through several methods. One common approach involves the bromination of 4-(oxolan-2-yl)pyridine using bromine or a brominating agent such as N-bromosuccinimide (NBS) under controlled conditions. The reaction typically takes place in an organic solvent like dichloromethane at room temperature.

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination processes using continuous flow reactors to ensure consistent product quality and yield. The use of automated systems can help in maintaining precise control over reaction parameters, leading to efficient production.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-4-(oxolan-2-yl)pyridine undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions with boronic acids to form biaryl compounds.

    Oxidation and Reduction: The oxolane ring can be oxidized to form lactones or reduced to form diols.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include amines, thiols, and alkoxides, typically under basic conditions.

    Coupling Reactions: Palladium catalysts and boronic acids are used under mild conditions.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride (LAH).

Major Products Formed

    Substitution: Formation of substituted pyridine derivatives.

    Coupling: Formation of biaryl compounds.

    Oxidation: Formation of lactones.

    Reduction: Formation of diols.

Scientific Research Applications

2-Bromo-4-(oxolan-2-yl)pyridine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Potential use in the development of biologically active compounds.

    Medicine: Investigated for its potential as a precursor in the synthesis of pharmaceutical agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Bromo-4-(oxolan-2-yl)pyridine depends on the specific reactions it undergoes. In substitution reactions, the bromine atom is replaced by a nucleophile through a nucleophilic substitution mechanism. In coupling reactions, the palladium-catalyzed process involves oxidative addition, transmetalation, and reductive elimination steps.

Comparison with Similar Compounds

Similar Compounds

    2-Bromopyridine: Similar structure but lacks the oxolane ring.

    4-(Oxolan-2-yl)pyridine: Similar structure but lacks the bromine atom.

    2-Chloropyridine: Chlorine atom instead of bromine.

Uniqueness

2-Bromo-4-(oxolan-2-yl)pyridine is unique due to the presence of both the bromine atom and the oxolane ring, which provides distinct reactivity and potential for diverse applications in synthesis and research.

Properties

Molecular Formula

C9H10BrNO

Molecular Weight

228.09 g/mol

IUPAC Name

2-bromo-4-(oxolan-2-yl)pyridine

InChI

InChI=1S/C9H10BrNO/c10-9-6-7(3-4-11-9)8-2-1-5-12-8/h3-4,6,8H,1-2,5H2

InChI Key

YGEBOFARVORHDY-UHFFFAOYSA-N

Canonical SMILES

C1CC(OC1)C2=CC(=NC=C2)Br

Origin of Product

United States

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